1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione
Description
The compound 1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione (CAS: 337933-59-2) is a bicyclic derivative featuring a 3-azabicyclo[3.2.1]octane core substituted with a thiazole ring and methyl groups. Its molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol.
Properties
IUPAC Name |
1,8,8-trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-18(2)13-9-10-19(18,3)16(23)21(15(13)22)17-20-14(11-24-17)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQSSBHWKHCUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140957 | |
| Record name | 1,8,8-Trimethyl-3-(4-phenyl-2-thiazolyl)-3-azabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337933-59-2 | |
| Record name | 1,8,8-Trimethyl-3-(4-phenyl-2-thiazolyl)-3-azabicyclo[3.2.1]octane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337933-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8,8-Trimethyl-3-(4-phenyl-2-thiazolyl)-3-azabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,8,8-Trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclo compounds, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 298.39 g/mol
- Density: 1.25 g/cm³
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various thiazole derivatives, including those related to the compound . Research indicates that compounds with thiazole moieties exhibit significant activity against various bacterial strains.
Case Study:
A study evaluated the antimicrobial efficacy of thiazole derivatives and found that certain modifications enhanced their activity against Staphylococcus aureus and Escherichia coli. The IC50 values ranged from 5 to 20 µM, demonstrating potent inhibitory effects .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 1 | Staphylococcus aureus | 10 |
| 2 | Escherichia coli | 15 |
Anticancer Activity
The azabicyclo[3.2.1]octane scaffold has been explored for its anticancer potential. Compounds with this structure have shown promise in inhibiting cancer cell proliferation.
Research Findings:
In vitro studies demonstrated that derivatives of the azabicyclo scaffold inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| HCT116 (Colon) | 18 | Cell cycle arrest |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in bacterial cell wall synthesis.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, leading to disruption of replication processes.
- Receptor Modulation: Potential modulation of neurotransmitter receptors could explain some neuroprotective effects observed in preliminary studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (Base Structure)
- Molecular Formula: C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- CAS : 1972-03-8
This unsubstituted core lacks the thiazole and additional methyl groups, resulting in reduced steric hindrance and lower molecular weight. It serves as a precursor for derivatives like the target compound.
1,8,8-Trimethyl-3-(4-morpholinylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione
- Molecular Formula : C₁₅H₂₄N₂O₃
- Molecular Weight : 280.36 g/mol
- CAS: 1687-80-5 Substitution with a morpholine-methyl group introduces a polar heterocycle, enhancing solubility compared to the target compound.
Thiazole and Heterocyclic Modifications
1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione
- CAS: N/A (referenced in ) The phenylaminomethyl substituent replaces the thiazole ring, altering electronic properties and reducing sulfur-related reactivity. This modification may influence binding affinity in biological systems.
3-[2-Hydroxy-3-(1-piperidinyl)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Molecular Formula : C₁₈H₂₉N₂O₃
- Molecular Weight : 321.43 g/mol
Pharmacologically Active Analogues
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine Derivatives
- Key Feature: Pyrrolotriazole-phenoxy substituents. These compounds are gamma-secretase modulators with demonstrated efficacy in reducing amyloid-beta plaques in Alzheimer’s models. The target compound’s thiazole group may offer similar modularity for CNS-targeted therapies.
Thiazole-Oxadiazole Hybrid Analogues
- Example : 2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one.
These hybrids exhibit cytotoxic activity, suggesting that the target compound’s thiazole moiety could be optimized for anticancer applications.
Physicochemical and Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
